An In-depth Technical Guide to Methyl 4-[(4-formylphenoxy)methyl]benzoate
An In-depth Technical Guide to Methyl 4-[(4-formylphenoxy)methyl]benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Bifunctional Building Block
Methyl 4-[(4-formylphenoxy)methyl]benzoate, identified by the CAS number 124663-30-5 , is a unique organic molecule that presents a compelling scaffold for researchers in medicinal chemistry and materials science.[1][2][3] Its structure is characterized by a central benzyl ether linkage connecting a methyl benzoate moiety to a benzaldehyde group. This arrangement of functional groups—an ester and an aldehyde—at opposite ends of a semi-flexible backbone makes it a versatile bifunctional building block. While specific in-depth literature on this particular compound is limited, its structural motifs are prevalent in a wide array of biologically active molecules and functional polymers.[4] This guide aims to provide a comprehensive technical overview, including a plausible synthetic route, potential applications based on its chemical architecture, and predicted physicochemical properties, all grounded in established chemical principles.
Molecular Architecture and Physicochemical Properties
The structural formula of Methyl 4-[(4-formylphenoxy)methyl]benzoate is C₁₆H₁₄O₄, with a molecular weight of 270.28 g/mol .[1] The molecule's key features are a methyl ester, a benzyl ether linkage, and an aromatic aldehyde. These functional groups dictate its reactivity and potential interactions with biological targets.
| Property | Predicted Value/Information | Source |
| CAS Number | 124663-30-5 | [1][2][3] |
| Molecular Formula | C₁₆H₁₄O₄ | [4] |
| Molecular Weight | 270.28 g/mol | [1] |
| Appearance | Likely a white to off-white solid | General knowledge |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | General knowledge |
| XlogP (predicted) | 2.7 | [4] |
Synthesis and Mechanistic Insights: The Williamson Ether Synthesis
The most logical and widely applicable method for the synthesis of Methyl 4-[(4-formylphenoxy)methyl]benzoate is the Williamson ether synthesis.[5][6] This robust Sₙ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[5][7] In this case, 4-hydroxybenzaldehyde would be deprotonated to form a phenoxide, which then reacts with methyl 4-(bromomethyl)benzoate.
Proposed Synthetic Workflow
Caption: Proposed Williamson ether synthesis workflow for Methyl 4-[(4-formylphenoxy)methyl]benzoate.
Step-by-Step Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.[8]
-
Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 equivalent) and a suitable base such as potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add a polar aprotic solvent like dimethylformamide (DMF) to the flask to dissolve the reactants.
-
Formation of the Phenoxide: Stir the mixture at room temperature for 30-60 minutes to facilitate the deprotonation of the phenolic hydroxyl group, forming the potassium phenoxide intermediate.
-
Addition of the Alkyl Halide: Slowly add a solution of methyl 4-(bromomethyl)benzoate (1.1 equivalents) in DMF to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. This will precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality in Experimental Choices
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.[9]
-
Choice of Solvent: A polar aprotic solvent like DMF is chosen to solvate the cation of the base, leaving the phenoxide anion more nucleophilic and accelerating the Sₙ2 reaction.[8]
-
Alkyl Halide: A primary benzylic bromide is an excellent substrate for Sₙ2 reactions, as it is highly reactive and less prone to elimination reactions.[5][9]
Potential Applications in Drug Discovery and Materials Science
The unique bifunctional nature of Methyl 4-[(4-formylphenoxy)methyl]benzoate makes it a promising starting material for the synthesis of more complex molecules with potential applications in various fields.
A Scaffold for Novel Therapeutics
The diaryl ether and benzyl ether motifs are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[10][11][12][13][14]
-
Anticancer Agents: The diaryl ether core is present in several kinase inhibitors used in cancer therapy.[13][14] The aldehyde and ester functionalities of the title compound can be readily modified to introduce pharmacophores that target specific enzymes or receptors.
-
Immunosuppressive Agents: Benzyl ether derivatives have been explored as potent and orally active S1P₁ agonists, which are of interest for the treatment of autoimmune diseases.[15]
-
Antimicrobial Agents: The general structure is amenable to the synthesis of derivatives with potential antimicrobial properties.[16]
Caption: Potential application areas for derivatives of Methyl 4-[(4-formylphenoxy)methyl]benzoate.
A Monomer for Advanced Polymers
The presence of two reactive functional groups at opposite ends of the molecule makes it a potential monomer for the synthesis of novel polymers. The aldehyde and ester groups can be transformed into other functionalities, such as amines, carboxylic acids, or alcohols, which can then be used in polymerization reactions to create polyesters, polyamides, or polyethers with unique properties.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
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Aldehyde Proton: A singlet around 9.9-10.0 ppm.
-
Aromatic Protons: A series of doublets and multiplets in the range of 7.0-8.1 ppm. The protons on the benzaldehyde ring will be deshielded compared to those on the methyl benzoate ring.
-
Benzylic Protons: A singlet around 5.1-5.3 ppm, corresponding to the -CH₂- group of the ether linkage.
-
Methyl Ester Protons: A singlet around 3.9 ppm.
Predicted ¹³C NMR Spectrum
-
Aldehyde Carbonyl: A signal around 190-192 ppm.
-
Ester Carbonyl: A signal around 166-167 ppm.
-
Aromatic Carbons: Multiple signals in the range of 115-160 ppm.
-
Benzylic Carbon: A signal around 69-71 ppm.
-
Methyl Ester Carbon: A signal around 52-53 ppm.
Conclusion and Future Outlook
Methyl 4-[(4-formylphenoxy)methyl]benzoate is a promising yet underexplored chemical entity. Its straightforward synthesis via the Williamson ether reaction and the presence of two versatile functional groups provide a solid foundation for its use in the development of novel pharmaceuticals and advanced materials. The diaryl ether and benzyl ether motifs are well-established as pharmacologically relevant scaffolds, suggesting that derivatives of this compound could exhibit interesting biological activities. Further research into the synthesis of compound libraries based on this core structure and their subsequent biological screening is warranted to unlock its full potential. This technical guide provides a starting point for researchers interested in exploring the chemistry and applications of this intriguing bifunctional building block.
References
-
Dilts, K., & Durand, M. (1990). The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment. Journal of Chemical Education, 67(1), 89. [Link]
-
Li, X., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(38), 10335-10364. [Link]
-
Li, X., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. ResearchGate. [Link]
-
Dilts, K., & Durand, M. (1990). The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment. Journal of Chemical Education. [Link]
-
Li, X., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. ACS Publications. [Link]
-
Bedos-Belval, F., Rouch, A., Vanucci-Bacqué, C., & Baltas, M. (2012). Diaryl ether derivatives as anticancer agents – a review. MedChemComm, 3(11), 1356-1372. [Link]
-
PubChemLite. (n.d.). Methyl 4-[(4-formylphenoxy)methyl]benzoate (C16H14O4). PubChemLite. [Link]
-
Khosropour, A. R., Adibnejad, M., & Kiasat, A. R. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 37(11), 1807-1815. [Link]
-
Wang, D., & Wang, L. (2004). The Synthesis of Benzyl Phenyl Ether in Multiphase System. ResearchGate. [Link]
-
Bibi, S., et al. (2026). Diaryl Ether Derivatives as Dual Inhibitors of Selective COX-2 and EGFR: Synthesis, In silico, and In Vitro Analysis. PubMed. [Link]
-
Li, Z., et al. (2018). Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement. ChemistrySelect, 3(41), 11579-11582. [Link]
-
Nishi, T., et al. (2014). Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3469. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Mandal, B., et al. (2016). One-pot procedure for synthesis of methyl 4-formylbenzoate. ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Ye, Y., et al. (2021). Benzyl thioether formation merging copper catalysis. RSC Advances, 12(2), 948-952. [Link]
-
PubChem. (n.d.). Methyl 4-methylbenzoate. PubChem. [Link]
-
Strieth-Kalthoff, F., et al. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 22(3), 837-842. [Link]
-
PubChem. (n.d.). Methyl 4-Formylbenzoate. PubChem. [Link]
- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
-
Strieth-Kalthoff, F., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. ACS Publications. [Link]
-
Varma, R. S., & Saini, R. K. (1998). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 110(2), 147-150. [Link]
-
Notman, S., et al. (2012). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and Environmental Microbiology, 78(22), 7968-7975. [Link]
-
SIELC Technologies. (2018, February 16). Methyl 4-formylbenzoate. SIELC Technologies. [Link]
-
Sohail, M., et al. (2012). Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o666. [Link]
-
PubChem. (n.d.). Methyl 4-(hydroxy(phenyl)methyl)benzoate. PubChem. [Link]
-
Organic Syntheses. (n.d.). 2-acetyl-1,3-cyclopentanedione. Organic Syntheses. [Link]
-
Ren, Y., et al. (2020). Methyl benzoate and its derivative, acetophenone, as fumigants to control stored product insects. ResearchGate. [Link]
Sources
- 1. 4-(4-formylphenoxy)trizaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 2. m.globalchemmall.com [m.globalchemmall.com]
- 3. Page loading... [wap.guidechem.com]
- 4. PubChemLite - Methyl 4-[(4-formylphenoxy)methyl]benzoate (C16H14O4) [pubchemlite.lcsb.uni.lu]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Diaryl ether derivatives as anticancer agents – a review - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. Diaryl Ether Derivatives as Dual Inhibitors of Selective COX-2 and EGFR: Synthesis, In silico, and In Vitro Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem [pubchem.ncbi.nlm.nih.gov]
